molecular formula C18H18N2O4S2 B2871350 N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide CAS No. 896269-97-9

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide

Cat. No. B2871350
CAS RN: 896269-97-9
M. Wt: 390.47
InChI Key: RAIBAWJUFWAORA-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide, also known as EMBI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMBI is a benzothiazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Benzothiazole derivatives, including those similar in structure to the compound , are studied for their antioxidant capacities. For instance, the ABTS/PP decolorization assay is a method used to elucidate the antioxidant capacities of compounds, indicating that benzothiazole derivatives could potentially participate in antioxidant reactions. Such studies help in understanding the reaction pathways that underlie these assays, which are crucial for developing antioxidant therapies (Ilyasov et al., 2020).

Antimicrobial and Anticancer Activities

Benzothiazole derivatives are recognized for their broad spectrum of antimicrobial and anticancer activities. Research has shown that these compounds, through structural modifications, can lead to the development of new chemotherapeutic agents. The review of patents on benzothiazole derivatives from 2010 to 2014 highlights their potential in treating various diseases, emphasizing the compound's relevance in drug discovery and development (Kamal et al., 2015).

Environmental Safety and Pharmaceutical Impurities

Concerning environmental safety and the analysis of pharmaceutical impurities, studies have explored the fate and behavior of benzothiazole derivatives in aquatic environments. These investigations provide crucial data on the biodegradability and toxicity of these compounds, which is essential for assessing their environmental impact and safety (Haman et al., 2015).

Structural Activity Relationship in Medicinal Chemistry

The structural activity relationship (SAR) of benzothiazole derivatives in medicinal chemistry is a key area of study. These investigations help in understanding how modifications to the benzothiazole core can impact biological activity, leading to the development of more effective and less toxic therapeutic agents. Such research underscores the versatility and importance of benzothiazole in drug design (Bhat & Belagali, 2020).

properties

IUPAC Name

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-4-24-13-9-7-10-14-16(13)20(2)18(25-14)19-17(21)12-8-5-6-11-15(12)26(3,22)23/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIBAWJUFWAORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.